4-Methyl-5-vinylthiazole

Catalog No.
S573977
CAS No.
1759-28-0
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-vinylthiazole

CAS Number

1759-28-0

Product Name

4-Methyl-5-vinylthiazole

IUPAC Name

5-ethenyl-4-methyl-1,3-thiazole

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3

InChI Key

QUAMMXIRDIIGDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)C=C

solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

4-Methyl-5-vinylthiazole; 4-Methyl-5-ethenylthiazole; 5-Ethenyl-4-methylthiazole; 5-Vinyl-4-methylthiazole

Canonical SMILES

CC1=C(SC=N1)C=C

The exact mass of the compound 4-Methyl-5-vinylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solventsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methyl-5-vinylthiazole (CAS: 1759-28-0), also known as vinyl sulfurol, is a nitrogen- and sulfur-containing heterocyclic monoene characterized by a reactive vinyl group conjugated with a thiazole ring [1]. From a procurement perspective, this compound is highly valued across multiple high-tech industries due to its dual functionality: the electron-rich thiazole core coordinates effectively with transition metals, while the vinyl substituent provides a polymerizable double bond and a site for electrophilic addition[2]. It is primarily sourced as a high-impact flavor and fragrance ingredient, a functional monomer for inverse vulcanization in advanced energy materials, and a versatile building block for pharmaceutical synthesis and green corrosion inhibitors [1][2].

Replacing 4-Methyl-5-vinylthiazole with saturated analogs, such as 4-methyl-5-ethylthiazole or 5-(2-hydroxyethyl)-4-methylthiazole (sulfurol), fundamentally compromises both chemical processability and application-critical performance [1]. In material science, the absence of the vinyl group in saturated analogs eliminates the capacity for copolymerization via inverse vulcanization, rendering them useless for polymer synthesis [2]. In surface chemistry, the conjugated ethenyl system of the vinyl derivative provides significantly stronger electron donation to empty transition metal orbitals than a hydroxyethyl group, leading to superior adsorption and corrosion inhibition [1]. Furthermore, in pharmaceutical synthesis, the vinyl group is strictly required for downstream epoxidation and addition reactions that build complex drug scaffolds, pathways that are completely inaccessible when using alkyl-substituted thiazoles [3].

Superior Copper Corrosion Inhibition via Conjugated Adsorption

Electrochemical impedance spectroscopy and potentiodynamic polarization studies demonstrate that 4-Methyl-5-vinylthiazole (MVT) provides superior corrosion inhibition for copper in NaCl solutions compared to its analog 5-(2-hydroxyethyl)-4-methylthiazole (HMT). The conjugated ethenyl group in MVT significantly enhances electron donation to the Cu surface compared to the hydroxyethyl group in HMT, resulting in a denser, more protective adsorbed monolayer[1].

Evidence DimensionElectron donation and surface adsorption capacity
Target Compound DataHigh inhibition performance driven by conjugated ethenyl electron donation
Comparator Or Baseline5-(2-hydroxyethyl)-4-methylthiazole (HMT) (weaker adsorption due to lack of conjugation)
Quantified DifferencePronounced enhancement in adsorption ability and protective film formation for MVT
ConditionsCu corrosion in NaCl solution evaluated via potentiodynamic polarization

For buyers formulating green corrosion inhibitors, selecting the vinyl-substituted thiazole ensures stronger metal-surface binding and higher protective efficiency in marine or industrial cooling systems.

Enabling Inverse Vulcanization for High-Capacity Li-S Batteries

4-Methyl-5-vinylthiazole acts as a highly effective monoene monomer for inverse vulcanization with elemental sulfur. The resulting poly(S-MVT) copolymer exhibits a meso/macroporous structure and provides excellent electrochemical performance as a cathode material, maintaining a capacity of ~514 mAh/g with ~100% Coulombic efficiency over 100 cycles [1]. Non-polymerizable thiazoles cannot undergo this solvent-free copolymerization.

Evidence DimensionCopolymerization capability and cycling stability
Target Compound Data~514 mAh/g capacity; ~100% Coulombic efficiency over 100 cycles (as poly(S-MVT))
Comparator Or BaselineNon-vinyl thiazoles (incapable of inverse vulcanization)
Quantified DifferenceEnables the formation of stable, soluble sulfur copolymers vs. failure to polymerize
ConditionsSolvent-free inverse vulcanization at 185 °C; tested as Li-S battery cathode

Material scientists must procure the vinyl derivative to successfully cross-link elemental sulfur into stable, electrochemically active porous polymers for next-generation batteries.

Precursor Reactivity for Neuroprotective Drug Scaffolds

In the synthesis of neuroprotective methylthiazole (MZ) derivatives, 4-Methyl-5-vinylthiazole serves as an irreplaceable starting material. The vinyl group allows for direct conversion to a crucial epoxide intermediate using NBS and H2O in dioxane, which is subsequently reacted with Grignard reagents to form diverse therapeutic alcohols [1]. Saturated analogs like 4-methyl-5-ethylthiazole lack the double bond required for this specific functionalization.

Evidence DimensionSynthetic pathway compatibility (Epoxidation)
Target Compound DataSuccessfully yields epoxide/bromohydrin intermediates for MZ derivatives
Comparator Or Baseline4-Methyl-5-ethylthiazole (cannot undergo epoxidation)
Quantified DifferenceUnlocks access to complex NO-chimera drug libraries
ConditionsReaction with NBS/H2O in dioxane at room temperature

Pharmaceutical procurement teams must source the vinyl-substituted compound to enable the specific electrophilic addition reactions required for building advanced neuroprotective drug libraries.

High-Impact Sensory Thresholds in Flavor Formulation

As a flavor and fragrance ingredient (FEMA 3313), 4-Methyl-5-vinylthiazole provides a highly specific nutty, musty, and cocoa profile that is effective at extremely low usage levels, typically 5 to 10 ppm in bakery and meat products [1]. Substituting it with other thiazoles, such as 2-acetylthiazole or sulfurol, shifts the sensory profile toward popcorn or meaty notes, respectively, disrupting the target formulation.

Evidence DimensionOrganoleptic profile and usage threshold
Target Compound DataNutty/cocoa/musty notes effective at 5-10 ppm
Comparator Or BaselineSulfurol (5-(2-hydroxyethyl)-4-methylthiazole) (meaty/brothy notes)
Quantified DifferenceDistinct sensory matrix contribution requiring specific structural fidelity
ConditionsSensory evaluation in food matrices (bakery, soups, meat products)

Flavorists require exact chemical fidelity; substituting this compound alters the target roasted/nutty profile and necessitates a complete reformulation of the sensory matrix.

Green Corrosion Inhibitor Formulations

Due to its conjugated ethenyl system providing strong electron donation, this compound is an ideal active ingredient in environmentally friendly corrosion inhibitors. It is specifically formulated to protect copper and zinc infrastructure in seawater cooling systems, desalination plants, and acidic pickling environments where traditional toxic inhibitors are being phased out [1].

Cathode Materials for Lithium-Sulfur Batteries

Leveraging its polymerizable vinyl group, this compound is procured as a sustainable monoene monomer for inverse vulcanization. It reacts with elemental sulfur to form stable, meso/macroporous poly(S-MVT) copolymers, which are used to manufacture high-capacity, long-cycling cathodes for next-generation energy storage systems [2].

Synthesis of Neuroprotective Pharmaceuticals

In medicinal chemistry, it is utilized as a critical starting material for the synthesis of methylthiazole (MZ) derivatives and NO-chimeras. The vinyl group allows for precise downstream functionalization, such as epoxidation and Grignard additions, enabling the development of therapies for neurodegenerative diseases[3].

Premium Flavor and Fragrance Compounding

As an approved flavoring agent (FEMA 3313), it is utilized at parts-per-million concentrations to impart authentic nutty, cocoa, and roasted root vegetable notes. It is a critical component in the formulation of artificial flavors for bakery goods, frozen confectionery, and processed meat products[4].

Physical Description

Liquid
Colourless liquid; nutty, cocoa-like odou

XLogP3

2.2

Density

d2525 1.09
1.091-1.095

Melting Point

-15.0 °C
-15 °C
-15°C

UNII

1G77935P78

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1759-28-0

Wikipedia

4-methyl-5-vinylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 5-ethenyl-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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